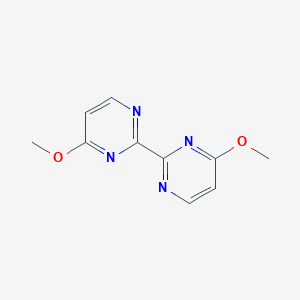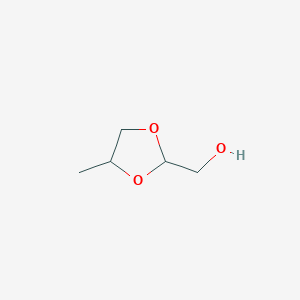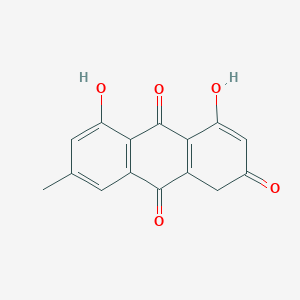![molecular formula C11H16S B14299987 2-butyl-5,6-dihydro-4H-cyclopenta[b]thiophene CAS No. 117885-07-1](/img/structure/B14299987.png)
2-butyl-5,6-dihydro-4H-cyclopenta[b]thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-butyl-5,6-dihydro-4H-cyclopenta[b]thiophene is a heterocyclic compound that belongs to the thiophene family. Thiophenes are known for their aromatic properties and are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-butyl-5,6-dihydro-4H-cyclopenta[b]thiophene can be achieved through various methods. One common approach involves the cyclization of a suitable precursor under specific conditions. For example, the reaction of cyclopentanone with sulfur and a butyl-substituted reagent in the presence of a base can yield the desired compound . The reaction is typically carried out in a solvent such as methanol, and the mixture is heated to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. High-speed vibration milling (HSVM) and other advanced techniques can be employed to optimize the yield and purity of the compound . The use of environmentally friendly catalysts and solvent-free conditions can also be explored to make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
2-butyl-5,6-dihydro-4H-cyclopenta[b]thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions . The reactions are typically carried out under controlled conditions to ensure the desired product is obtained.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as halogens, alkyl groups, or aryl groups .
Applications De Recherche Scientifique
2-butyl-5,6-dihydro-4H-cyclopenta[b]thiophene has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-butyl-5,6-dihydro-4H-cyclopenta[b]thiophene involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid: Another thiophene derivative with similar structural features.
4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid: A related compound with additional hydrogenation on the benzene ring.
Uniqueness
2-butyl-5,6-dihydro-4H-cyclopenta[b]thiophene stands out due to its butyl substitution, which can influence its chemical reactivity and biological activity. This unique feature makes it a valuable compound for various applications and distinguishes it from other similar thiophene derivatives .
Propriétés
Numéro CAS |
117885-07-1 |
|---|---|
Formule moléculaire |
C11H16S |
Poids moléculaire |
180.31 g/mol |
Nom IUPAC |
2-butyl-5,6-dihydro-4H-cyclopenta[b]thiophene |
InChI |
InChI=1S/C11H16S/c1-2-3-6-10-8-9-5-4-7-11(9)12-10/h8H,2-7H2,1H3 |
Clé InChI |
XOHYMBXUCJAVQG-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=CC2=C(S1)CCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Methyl-6-[(E)-(1,3-thiazol-2-yl)diazenyl]benzene-1,3-diamine](/img/structure/B14299921.png)
![4-[(2-Fluorodecyl)oxy]phenyl 4-(heptyloxy)benzoate](/img/structure/B14299924.png)
![Ethoxy(oxo)-N-[(pyridin-4-yl)methyl]methanamine N-oxide](/img/structure/B14299925.png)









